

# Strategic Overview: The Value of a Halogenated Pyridine Intermediate

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## Compound of Interest

**Compound Name:** (4-Chloropyridin-3-yl)methanol hydrochloride

**Cat. No.:** B1490806

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The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics. The introduction of a chlorine atom, as seen in **(4-Chloropyridin-3-yl)methanol hydrochloride**, serves a dual purpose. Firstly, it electronically modifies the pyridine ring, influencing its pKa and metabolic stability. Secondly, and more critically, the chlorine atom at the 4-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.

The adjacent hydroxymethyl group at the 3-position offers another reactive site for etherification, esterification, or oxidation, making this compound a bifunctional linker ideal for fragment-based drug design and the construction of targeted covalent inhibitors. This guide will explore the practical considerations for leveraging this molecular architecture.

## Physicochemical & Structural Data

A clear understanding of a reagent's fundamental properties is the bedrock of its effective use. The key data for **(4-Chloropyridin-3-yl)methanol hydrochloride** are summarized below.

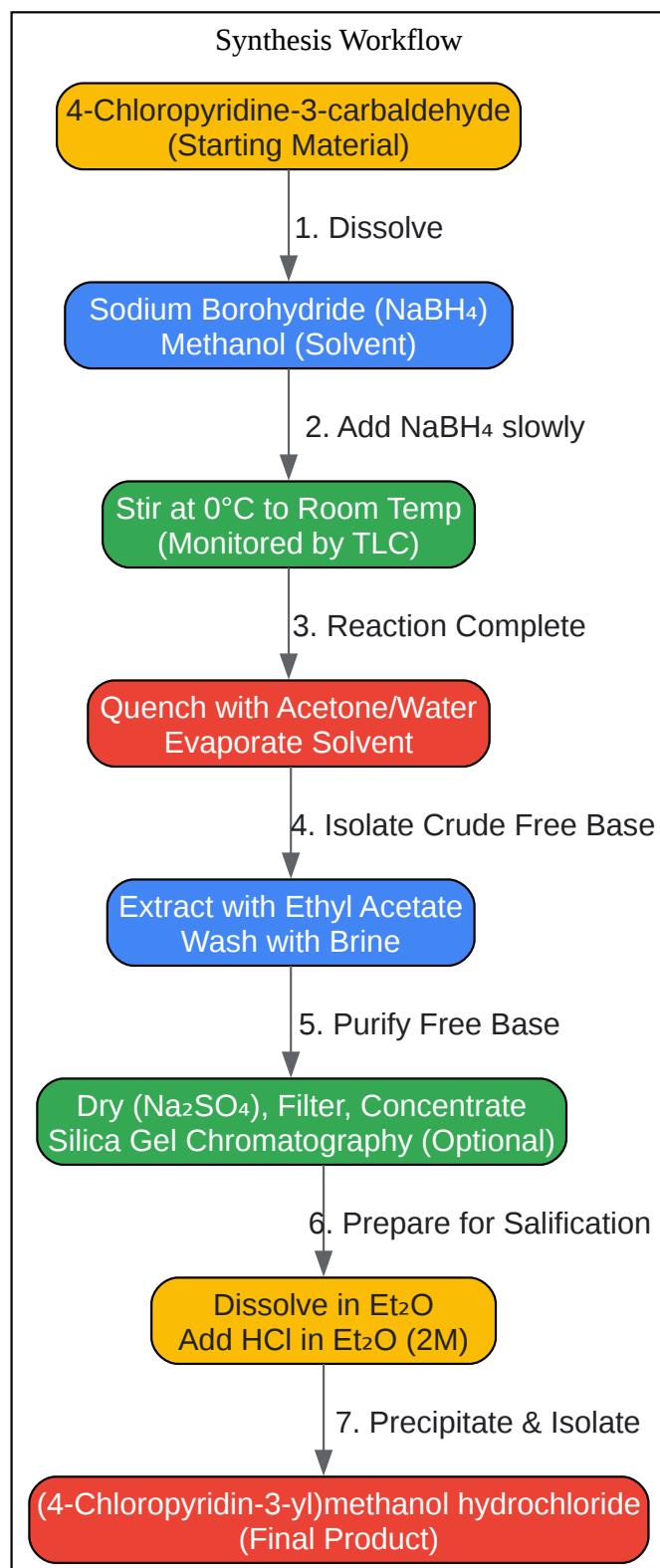
Property	Value	Source(s)
CAS Number	245124-17-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> Cl <sub>2</sub> NO (or C <sub>6</sub> H <sub>6</sub> CINO·HCl)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	180.03 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(4-chloropyridin-3-yl)methanol;hydrochloride	<a href="#">[4]</a>
Synonyms	4-Chloro-3-(hydroxymethyl)pyridine hydrochloride	<a href="#">[3]</a>
Appearance	Light yellow crystalline powder	<a href="#">[5]</a>
Purity	Commercially available at ≥95% to ≥98%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area. Recommended storage at 2-8°C.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
SMILES	Cl.OCC1=C(Cl)C=CN=C1	<a href="#">[1]</a>

## Synthesis and Characterization: A Practical Approach

While **(4-Chloropyridin-3-yl)methanol hydrochloride** is commercially available, understanding its synthesis provides insight into potential impurities and informs its reactivity. A common and logical laboratory-scale synthesis proceeds via the reduction of a more oxidized precursor, such as 4-chloropyridine-3-carbaldehyde.

## Synthetic Workflow: Reduction of 4-Chloropyridine-3-carbaldehyde





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Caption: Synthetic workflow for **(4-Chloropyridin-3-yl)methanol hydrochloride**.

## Step-by-Step Protocol:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridine-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0°C in an ice bath.
- Reduction: Slowly add sodium borohydride ( $\text{NaBH}_4$ , 1.1 eq) to the stirred solution in portions, ensuring the internal temperature remains below 10°C.
- Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water. Reduce the volume of the solvent in *vacuo*.
- Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol as the free base.
- Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.
- Isolation: Collect the resulting white/light yellow precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product, **(4-Chloropyridin-3-yl)methanol hydrochloride**.

## Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized material. The expected data are as follows:

Technique	Expected Observations
<sup>1</sup> H NMR	(DMSO-d <sub>6</sub> , 400 MHz) δ ~8.5-8.7 (s, 1H, H2-Py), δ ~8.4-8.6 (d, 1H, H6-Py), δ ~7.6-7.8 (d, 1H, H5-Py), δ ~5.0-5.5 (br s, 1H, OH), δ ~4.6-4.8 (s, 2H, CH <sub>2</sub> ). Note: The hydrochloride salt may broaden peaks and shift pyridine protons downfield. The OH proton is exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	(DMSO-d <sub>6</sub> , 100 MHz) Expected peaks around δ 150-155 (C-Cl), 148-152 (Ar-C), 140-145 (Ar-C), 135-140 (Ar-C), 125-130 (Ar-C), 55-60 (CH <sub>2</sub> OH).
FT-IR	(KBr, cm <sup>-1</sup> ) ~3200-3400 (broad, O-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1470 (C=C/C=N stretch), ~1050 (C-O stretch), ~800-850 (C-Cl stretch).
Mass Spec.	(ESI+) m/z = 144.02 [M+H] <sup>+</sup> for the free base (C <sub>6</sub> H <sub>6</sub> CINO). The fragmentation pattern would show loss of H <sub>2</sub> O and/or HCl.

## Applications in Drug Discovery

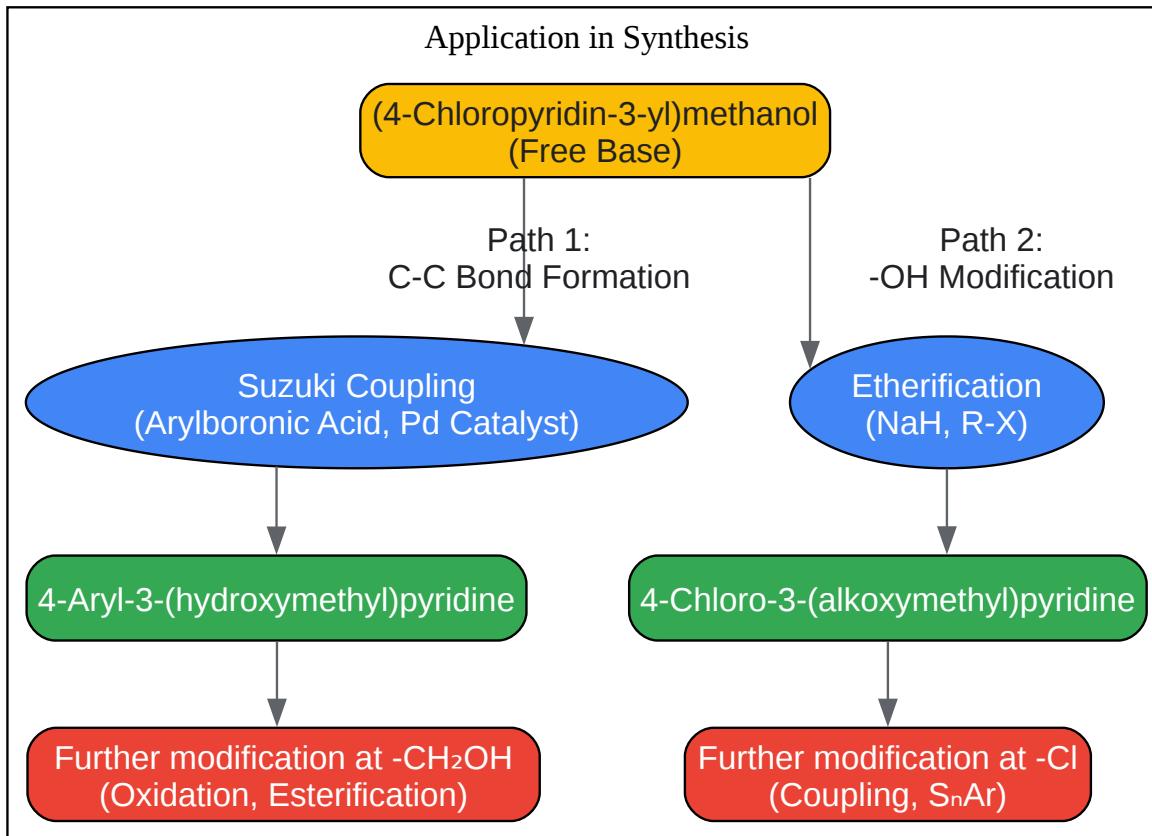
The primary value of this reagent is as a versatile building block. Its bifunctionality allows for sequential or orthogonal synthetic strategies.

## Role as a Bioisostere and Structural Motif

The 4-chloropyridine motif can serve as a bioisostere for other aromatic systems, offering a unique combination of hydrogen bonding capability (via the nitrogen) and lipophilicity. It is a key intermediate for compounds targeting nicotinic acetylcholine receptors, which are implicated in neurological disorders.<sup>[7]</sup>

## Synthetic Utility Workflow

A common application involves using the chlorine atom for a carbon-carbon or carbon-heteroatom bond-forming reaction, followed by modification of the hydroxymethyl group.



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Caption: Key synthetic pathways utilizing the dual functionality of the title compound.

This dual reactivity allows researchers to rapidly generate a library of analogues. For example, one could perform a Suzuki coupling to install a desired aryl group at the 4-position and then oxidize the alcohol to an aldehyde to serve as a handle for reductive amination, building out a diverse set of candidate molecules.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount. **(4-Chloropyridin-3-yl)methanol hydrochloride** is an irritant and should be handled with appropriate care.

**Hazard Identification:**

- Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] The toxicological properties have not been fully investigated.[5]
- GHS Pictograms: GHS07 (Exclamation Mark)
- Hazard Statements: H302, H315, H319, H335

**Protocol for Safe Handling and Storage:**

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5] Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
  - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Avoid contact with skin.
  - Respiratory Protection: For weighing or operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]
- Handling Procedures:
  - Avoid generating dust.
  - Wash hands thoroughly after handling.[5]
  - Keep the container tightly closed when not in use.
- Storage:
  - Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

- The recommended storage temperature is 2-8°C.[1]
- Spill & First Aid:
  - Spill: Sweep up spilled solid carefully, place it into a suitable container for disposal, and ventilate the area.[5]
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[5]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
  - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]
  - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

## Conclusion

**(4-Chloropyridin-3-yl)methanol hydrochloride** is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its dual functionality, coupled with the versatile reactivity of the C4-chloro substituent, provides a reliable and efficient entry point to novel and complex molecular architectures. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can fully exploit its potential to accelerate the drug discovery process.

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